![molecular formula C10H9ClN2O2 B13283284 6-[(But-3-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid](/img/structure/B13283284.png)
6-[(But-3-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid
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Overview
Description
6-[(But-3-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid is a synthetic organic compound with the molecular formula C10H9ClN2O2 This compound is of interest due to its unique structure, which includes a pyridine ring substituted with a but-3-yn-1-ylamino group, a chlorine atom, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(But-3-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of the Chlorine Atom: Chlorination of the pyridine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the But-3-yn-1-ylamino Group: This step involves a nucleophilic substitution reaction where the but-3-yn-1-ylamine reacts with the chlorinated pyridine ring.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions using reagents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
6-[(But-3-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while substitution reactions can produce a range of substituted pyridine compounds.
Scientific Research Applications
6-[(But-3-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-[(But-3-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.
Comparison with Similar Compounds
Similar Compounds
6-Amino-5-chloropyridine-3-carboxylic acid: Similar structure but lacks the but-3-yn-1-ylamino group.
5-Chloro-6-(prop-2-yn-1-yl)amino-pyridine-3-carboxylic acid: Similar but with a different alkyne substituent.
Uniqueness
6-[(But-3-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid is unique due to the presence of the but-3-yn-1-ylamino group, which can impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Biological Activity
6-[(But-3-yn-1-yl)amino]-5-chloropyridine-3-carboxylic acid (CAS Number: 1342063-53-9) is a synthetic compound with notable biological activities. Its unique structure, which includes a pyridine ring and an alkyne side chain, suggests potential interactions with biological targets, particularly in the context of medicinal chemistry and drug development. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
- Molecular Formula : C₁₀H₉ClN₂O₂
- Molecular Weight : 224.64 g/mol
- CAS Number : 1342063-53-9
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.
Antimicrobial Activity
Preliminary studies suggest that compounds similar to this structure demonstrate significant antimicrobial effects. For instance, derivatives of chloropyridine have been shown to inhibit bacterial growth effectively, indicating that the presence of the butynyl group may enhance this activity through specific interactions with microbial enzymes or cell membranes.
Anticancer Activity
The compound's potential as an anticancer agent has been explored in several studies. The mechanism of action may involve inhibition of key cellular pathways involved in cancer cell proliferation.
Table 1: Summary of Anticancer Activity
Cell Line | IC₅₀ (µM) | Selectivity Index (SI) |
---|---|---|
HeLa | 1.4 | 4.6 |
BxPC-3 | 0.50 | 10.5 |
RD (Rhabdomyosarcoma) | 3.7 | 2.6 |
The selectivity index (SI) is a crucial parameter for evaluating the therapeutic potential of anticancer drugs, indicating how selectively a compound inhibits cancer cells compared to normal cells .
The proposed mechanism involves the interaction of this compound with cellular targets such as kinases or other proteins involved in cell cycle regulation. For instance, compounds with similar structures have been reported to exhibit inhibitory activity against cyclin-dependent kinases (CDKs), which are essential for cell cycle progression .
Case Studies
- Study on HeLa Cells : In vitro studies demonstrated that the compound significantly inhibited the proliferation of HeLa cells with an IC₅₀ value of 1.4 µM, suggesting its potential as a chemotherapeutic agent.
- Selectivity Assessment : Comparative studies indicated that the compound exhibits higher selectivity towards cancerous cells over normal cells, with a selectivity index greater than 3 for BxPC-3 cells .
Properties
Molecular Formula |
C10H9ClN2O2 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
6-(but-3-ynylamino)-5-chloropyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-3-4-12-9-8(11)5-7(6-13-9)10(14)15/h1,5-6H,3-4H2,(H,12,13)(H,14,15) |
InChI Key |
DMJSMTPBDICVPR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCNC1=C(C=C(C=N1)C(=O)O)Cl |
Origin of Product |
United States |
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